1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene
Overview
Description
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene (1-BDFN) is a fluorinated nitrobenzene compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, and its chemical formula is C7H5F2NO3. 1-BDFN is a versatile compound that has been used in a variety of research applications, including chemical synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is a compound that has been studied in various chemical syntheses and reactions. For example, it has been used in the preparation of nitro aromatic ethers through ultrasound-assisted liquid-liquid phase-transfer catalysis conditions, enhancing the reaction efficiency compared to traditional methods. This demonstrates the compound's utility in facilitating specific chemical transformations, particularly in the synthesis of compounds with nitro groups (Harikumar & Rajendran, 2014).
Material Science and Luminescence
In material science, derivatives of this compound have been explored for their crystal structures and luminescent properties. For instance, compounds with structural similarities have been analyzed for their crystal lattices to understand the effects of substitution on material properties. This type of research contributes to the development of new materials with potential applications in electronics, photonics, and sensor technologies (Bartholomew et al., 2000).
Catalysis and Reaction Mechanisms
The compound has also been involved in studies focusing on catalysis and reaction mechanisms. Research into the ultrasound-assisted arylation of benzyl alcohol with 4-nitrochlorobenzene, for example, has provided insights into the role of multi-site phase-transfer catalysts in reaction enhancement. This work not only advances the understanding of catalytic processes but also offers practical benefits in terms of reaction efficiency and product yield (Selvaraj et al., 2014).
Environmental and Sensing Applications
Additionally, derivatives of this compound have been investigated for environmental and sensing applications, such as in the detection of pollutants like nitrobenzene. The development of sensors based on these compounds can aid in monitoring and managing environmental contaminants, contributing to improved ecological health and safety (Xu et al., 2020).
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, we know that it belongs to the phenol family and is classified as the monobenzyl ether of hydroquinone .
Target of Action
Mode of Action
properties
IUPAC Name |
2,3-difluoro-1-nitro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXFJNTZQMVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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